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4-bromo-1H-indazole-3-carboxylic acid

Cat. No.: B1292442
CAS No.: 885521-80-2
M. Wt: 241.04 g/mol
InChI Key: IQVZPISNPRYBGH-UHFFFAOYSA-N
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Description

Overview of Indazole Scaffold in Medicinal Chemistry and Organic Synthesis

The indazole scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a privileged structure in medicinal chemistry. derpharmachemica.comed.ac.uk Its significance is underscored by its presence in numerous clinically approved drugs and compounds currently under investigation for various therapeutic applications. derpharmachemica.com The unique chemical properties and tautomeric forms of the indazole ring system make it a versatile building block for creating molecules with a wide array of biological activities. derpharmachemica.com

Indazole-containing derivatives have demonstrated a broad spectrum of pharmacological effects, including antitumor, anti-inflammatory, antibacterial, antifungal, and anti-HIV activities. ed.ac.uk The structural rigidity and planarity of the indazole ring, combined with its ability to be functionalized at multiple positions, allow for the precise design of molecules that can interact with high affinity and selectivity with biological targets. chemsrc.com In organic synthesis, the development of novel methods to construct and modify the indazole core remains an active area of research, driven by the constant demand for new therapeutic agents. guidechem.comias.ac.in

Several successful drugs incorporate the indazole moiety, highlighting its therapeutic value. For example, Pazopanib is a tyrosine kinase inhibitor used in cancer therapy, and Niraparib is a PARP inhibitor for treating certain types of cancer. ed.ac.uk Benzydamine is utilized as a non-steroidal anti-inflammatory drug, and Granisetron serves as a serotonin (B10506) 5-HT3 receptor antagonist to prevent chemotherapy-induced nausea and vomiting. nih.gov

Significance of Bromine and Carboxylic Acid Substituents in Indazole Chemistry

The specific substitution of a bromine atom and a carboxylic acid group on the indazole scaffold, as seen in 4-bromo-1H-indazole-3-carboxylic acid, imparts significant advantages for chemical synthesis and drug design. These two functional groups serve as versatile handles for molecular elaboration, enabling the construction of large libraries of derivatives for structure-activity relationship (SAR) studies.

The carboxylic acid group at the 3-position is a particularly important functional group. It is a key intermediate for introducing the indazole core into drug molecules. guidechem.com This group can be readily converted into a variety of other functionalities, most commonly amides and esters, through standard coupling reactions. derpharmachemica.comdiva-portal.org Amide coupling, in particular, is a widely used strategy to link the indazole core to other molecular fragments, a crucial step in the synthesis of many biologically active compounds, including kinase inhibitors and synthetic cannabinoids. diva-portal.orgresearchgate.net

The bromine atom, especially on the benzene ring portion of the scaffold, serves as a valuable synthetic anchor for carbon-carbon and carbon-nitrogen bond-forming reactions. chemrxiv.org It is an ideal substituent for participating in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. ias.ac.innih.gov This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the bromine-substituted position, dramatically increasing molecular diversity. ias.ac.innih.gov This strategy has been successfully employed in the synthesis of potent kinase inhibitors and other targeted therapies. ias.ac.in The presence of a halogen like bromine can also influence the molecule's pharmacokinetic properties and binding affinity to its target.

Research Landscape and Emerging Trends for this compound Derivatives

The compound this compound and its isomers serve as critical building blocks in the development of novel therapeutic agents, with a primary focus on oncology. The research landscape is dominated by the synthesis of derivatives targeting protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. ed.ac.ukacs.org

An emerging trend is the use of bromo-indazole scaffolds in the design of selective kinase inhibitors. nih.gov For instance, derivatives of bromo-indazoles have been investigated as inhibitors of Akt (also known as Protein Kinase B), a crucial node in cell signaling pathways that regulate growth and survival. ias.ac.innih.govucsf.edu The synthesis of these inhibitors often involves modifying the carboxylic acid group to an amide and using the bromine atom as a point of diversification to optimize potency and selectivity. ias.ac.in

Recent research has focused on synthesizing series of indazole-amide derivatives and evaluating them for anticancer and antiangiogenic activities. researchgate.net The general strategy involves coupling the indazole-3-carboxylic acid core with various amines to generate a library of carboxamides, which are then screened against human cancer cell lines. derpharmachemica.comresearchgate.net Furthermore, bromo-substituted indazoles are key intermediates in the synthesis of complex molecules for treating other diseases, such as the potent anti-HIV agent Lenacapavir, which utilizes a 7-bromo-4-chloro-1H-indazol-3-amine intermediate. researchgate.netmdpi.com

The research indicates a clear and sustained trend towards using functionalized indazoles like this compound as a foundational scaffold for creating diverse libraries of compounds. These libraries are then explored for activity against a range of high-value biological targets, particularly those implicated in cancer and infectious diseases.

Interactive Data Tables

Table 1: Examples of Biologically Active Indazole Derivatives

Compound ClassBiological Target/ActivitySynthetic Approach
1H-Indazole-3-carboxamidesAntimicrobial ActivityCoupling of 1H-indazole-3-carboxylic acid with various amines. derpharmachemica.comresearchgate.net
1H-Indazol-3-amine derivativesBcr-Abl inhibitors (Anticancer)Multi-step synthesis involving modification of the indazole core. nih.gov
3,5-Disubstituted IndazolesAkt Kinase InhibitionSuzuki coupling on a bromo-indazole intermediate followed by further modification. ias.ac.in
3-Substituted 1H-indazolesIDO1 Enzyme InhibitionSynthesis and screening of various derivatives for enzymatic inhibition. nih.gov
Bicyclic Indazole AmidesNicotinic α-7 receptor partial agonistsSynthesis from indazole-3-carboxylic acid as a key starting material. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrN2O2 B1292442 4-bromo-1H-indazole-3-carboxylic acid CAS No. 885521-80-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-4-2-1-3-5-6(4)7(8(12)13)11-10-5/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVZPISNPRYBGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646267
Record name 4-Bromo-1H-indazole-3-carboxylic acid
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Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-80-2
Record name 4-Bromo-1H-indazole-3-carboxylic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1H-indazole-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Bromo 1h Indazole 3 Carboxylic Acid and Its Derivatives

Precursor Synthesis and Functionalization Strategies

A primary and effective strategy for synthesizing 4-bromoindazoles involves the formation of the indazole ring from a benzene-based precursor that already contains the necessary bromine atom at the correct position. This approach circumvents the challenges of direct and selective bromination of the indazole core at the 4-position. The synthesis typically begins with a substituted aniline or toluene derivative.

For instance, a common route starts with 2-methylaniline derivatives. The synthesis of 5-bromo-4-fluoro-1H-indazole begins with 3-fluoro-2-methylaniline, which undergoes bromination to install the bromine atom para to the fluorine and ortho to the methyl group. This brominated intermediate is then converted into the indazole through a ring-closing reaction, such as diazotization followed by cyclization. A similar strategy is employed for the preparation of 4-bromo-5-methyl-1H-indazole, which starts from a pre-brominated dimethylbenzene derivative. google.comgoogle.com

Another powerful method for constructing the indazole ring is the Cadogan reaction, which involves the reductive cyclization of o-nitrobenzaldehydes with anilines and a reducing agent like triethyl phosphite. While this is a general method for 2-substituted indazoles, adapting it with a starting material like 2-bromo-6-nitrotoluene allows for the formation of the 4-bromoindazole skeleton.

The table below summarizes precursor strategies leading to 4-substituted indazoles.

Starting MaterialKey StepsResulting Indazole Core
3-Fluoro-2-methylaniline1. Bromination with N-bromosuccinimide (NBS) 2. Acetylation 3. Diazotization/Cyclization 4. Deprotection4-Fluoro-5-bromo-1H-indazole google.com
2-Bromo-1,3-dimethylbenzene1. Ortho-lithiation with LDA 2. Formylation with DMF 3. Reaction with methoxylamine 4. Cyclization with hydrazine4-Bromo-5-methyl-1H-indazole google.com
1-Bromo-5-fluoro-2-methyl-3-nitrobenzene1. Reaction with DMF-DMA and pyrrolidine 2. Reductive cyclization with hydrazine and Raney Nickel4-Bromo-6-fluoro-1H-indazole chemicalbook.com

Direct regioselective bromination of the 1H-indazole ring at the C4 position is challenging due to the electronic nature of the heterocyclic system, which tends to direct electrophilic substitution to other positions, primarily C3, C5, and C7. Therefore, the most prevalent and reliable method for obtaining 4-bromoindazoles is not through direct bromination but by utilizing precursors that are already brominated at the desired position prior to the formation of the indazole ring.

The key to this strategy lies in the controlled bromination of substituted benzene (B151609) precursors, such as 2-methylanilines or 2-nitrotoluenes. In these precursors, the existing substituents (e.g., -NH₂, -CH₃, -NO₂) direct the electrophilic bromination to a specific position on the benzene ring. For example, in 3-fluoro-2-methylaniline, the activating amino and methyl groups, along with the deactivating but ortho-, para-directing fluoro group, guide the incoming bromine to the C4 position. google.com This pre-functionalized intermediate is then carried forward to form the indazole ring, locking the bromine atom in at the 4-position.

Common brominating agents used for these precursors include N-bromosuccinimide (NBS) in solvents like acetonitrile (B52724) or bromine in acetic acid. The reaction conditions are chosen to maximize the yield of the desired regioseisomer.

Introducing a carboxylic acid group at the C3 position is a crucial step. This can be achieved either before or after the indazole ring is formed.

One of the most direct methods involves the diazotization of ortho-aminophenylacetic acid derivatives. In this approach, a starting material like 2-amino-6-bromophenylacetic acid can be treated with a diazotizing agent (e.g., sodium nitrite in acidic conditions). The resulting diazonium salt undergoes spontaneous intramolecular cyclization to yield the 4-bromo-1H-indazole-3-carboxylic acid. This method builds the carboxylated indazole ring in a single, efficient step.

Alternatively, carboxylation can be performed on a pre-formed 4-bromo-1H-indazole. This typically involves a deprotonation-carboxylation sequence. The C3 proton of an N1-protected indazole is the most acidic and can be selectively removed by a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures. The resulting C3-lithiated or zincated intermediate is then quenched with carbon dioxide (CO₂) gas or dry ice to install the carboxylic acid group. Subsequent deprotection of the N1 position affords the final product.

MethodDescriptionStarting Material ExampleReagents
Diazotization/CyclizationFormation of the indazole ring and C3-carboxyl group simultaneously.2-Amino-6-bromophenylacetic acid1. NaNO₂, HCl
Deprotonation/CarboxylationFunctionalization of a pre-formed indazole ring.N1-protected 4-bromo-1H-indazole1. n-BuLi or LDA 2. CO₂

Transition Metal-Catalyzed Coupling Reactions

The bromine atom at the C4 position of this compound serves as a versatile handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions are among the most powerful and widely used methods for the functionalization of aryl halides. The C4-bromo group on the indazole ring is well-suited for a variety of such transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of aryl, vinyl, alkynyl, and amino groups, respectively.

These reactions typically involve a palladium catalyst in a low oxidation state (often Pd(0)), which is generated in situ, a suitable ligand to stabilize the catalyst and facilitate the reaction, and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. Ferrocene-based ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are often effective for these types of couplings on heterocyclic systems.

The Suzuki-Miyaura coupling is a premier method for forming C(sp²)-C(sp²) bonds, enabling the arylation of the 4-position of the indazole core. This reaction couples the 4-bromoindazole derivative with an organoboron reagent, typically an arylboronic acid or one of its esters, in the presence of a palladium catalyst and a base.

The reaction is highly valued for its mild conditions, broad substrate scope, and tolerance of a wide variety of functional groups, including the carboxylic acid and N-H group of the indazole (though protection may sometimes be beneficial). A variety of palladium catalysts can be employed, with [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) being a particularly effective and commonly used catalyst for coupling on indazole scaffolds.

The table below outlines typical conditions for Suzuki-Miyaura reactions on bromoindazole systems, which are applicable to the 4-bromo derivative.

CatalystBaseSolventTemperatureTypical Yield
Pd(dppf)Cl₂K₂CO₃Dimethoxyethane (DME)/Water80-90 °CGood to High
Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/Water90-100 °CModerate to High
PdCl₂(dppf)·DCMK₂CO₃1,4-Dioxane/Water100 °CGood

The versatility of the Suzuki-Miyaura reaction allows for the synthesis of a vast library of 4-aryl-1H-indazole-3-carboxylic acid derivatives by varying the boronic acid coupling partner. These derivatives are valuable for exploring structure-activity relationships in medicinal chemistry and for creating advanced materials.

Palladium-Catalyzed Cross-Coupling Reactions

Other Pd-catalyzed C-C and C-N Bond Formations

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides, and the 4-bromo-1H-indazole core is a suitable substrate for such transformations. These reactions enable the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C4-position, allowing for the introduction of a wide range of substituents and the synthesis of diverse compound libraries.

While direct examples on this compound are not extensively detailed in the provided literature, valuable insights can be drawn from studies on structurally similar N-substituted 4-bromo-7-azaindoles. beilstein-journals.orgnih.govnih.gov These studies demonstrate the feasibility of C-N and C-O bond formation through palladium-catalyzed cross-coupling. The successful coupling of amides, amines, amino acid esters, and phenols with the 4-bromo-azaindole scaffold suggests that similar transformations are applicable to this compound, likely after protection of the indazole N-H and the carboxylic acid group.

Key to the success of these reactions is the careful selection of the catalyst system, which typically consists of a palladium precursor, a phosphine ligand, and a base. Commonly used palladium precursors include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). beilstein-journals.orgnih.gov The choice of ligand is crucial for catalytic activity and selectivity, with bulky, electron-rich phosphine ligands such as Xantphos being particularly effective. beilstein-journals.orgnih.gov The base, often cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), plays a critical role in promoting the reaction. beilstein-journals.orgnih.gov The reaction conditions, including solvent and temperature, are also optimized to achieve high yields. Dioxane is a commonly employed solvent for these transformations. beilstein-journals.orgnih.gov

Table 1: Optimized Conditions for Pd-catalyzed C-N Coupling of 4-bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine with Phenylmethanamine beilstein-journals.org

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (1.5 mmol)SolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane100192
2Pd₂(dba)₃ (5)Xantphos (10)K₂CO₃Dioxane100385

Copper-Catalyzed Reactions

Copper-catalyzed reactions have emerged as a valuable alternative and complement to palladium-catalyzed methods in heterocyclic synthesis. While the direct copper-catalyzed functionalization of the C4-bromo position of this compound is not extensively documented, copper catalysis plays a significant role in the synthesis of the indazole core itself.

One notable application is the copper-catalyzed intramolecular C-N coupling reaction of o-haloaryl N-sulfonylhydrazones to form 1H-indazoles. researchgate.net This method provides a convenient route to the indazole scaffold from readily available starting materials. The reaction often proceeds through an initial isomerization of the C=N double bond of the hydrazone, followed by an efficient intramolecular cyclization. researchgate.net Catalysts such as copper(I) iodide (CuI) and copper(I) oxide (Cu₂O) have been shown to be effective in promoting this transformation.

Furthermore, copper catalysis has been employed in the intramolecular carboamination of alkenes for the synthesis of complex nitrogen-containing heterocycles. nih.gov This highlights the potential of copper-based catalytic systems in facilitating intricate bond-forming events that could be adapted for the synthesis of novel indazole derivatives. The development of copper-catalyzed methods for the direct C-C and C-N coupling at the C4-position of this compound represents a promising area for future research.

Nucleophilic Substitution Reactions for Derivatization

Nucleophilic substitution reactions offer a straightforward approach for the derivatization of the this compound scaffold. These reactions can occur at different positions, primarily on the indazole nitrogen and potentially at the C4-position under specific conditions.

A common derivatization strategy involves the alkylation of the indazole N-H. For instance, methyl 1H-indazole-3-carboxylate can undergo nucleophilic substitution with electrophiles like 1-(bromomethyl)-4-fluorobenzene in the presence of a base to yield the corresponding N-alkylated product. nih.gov This reaction provides a convenient method for introducing various substituents at the N1-position of the indazole ring.

Nucleophilic aromatic substitution (SNAr) at the C4-position is also a possibility, although it typically requires activation by strongly electron-withdrawing groups. In a related system, 4,6-dinitro-1H-indazole, the 4-nitro group can be displaced by various nucleophiles. thieme-connect.de This suggests that if the indazole ring is sufficiently electron-deficient, the C4-bromo substituent could potentially be displaced by strong nucleophiles.

Amide and Ester Formation from the Carboxylic Acid Moiety

The carboxylic acid group at the C3-position of this compound is a versatile handle for the synthesis of a wide array of derivatives, most notably amides and esters. These functional groups are prevalent in biologically active molecules, and their formation is a key step in many medicinal chemistry programs.

The synthesis of amides is typically achieved by coupling the carboxylic acid with a primary or secondary amine in the presence of a coupling agent. A variety of coupling agents can be employed, with common examples including 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt). derpharmachemica.com This method has been used to synthesize a series of 1H-indazole-3-carboxamides by reacting 1H-indazole-3-carboxylic acid with various substituted aryl and aliphatic amines. derpharmachemica.com

Esterification of the carboxylic acid can be accomplished through standard methods, such as reaction with an alcohol in the presence of an acid catalyst. The resulting esters can serve as intermediates for further transformations or as final products themselves. The formation of both amides and esters from this compound significantly expands the accessible chemical space for this scaffold.

Table 2: Examples of 1H-Indazole-3-carboxamide Derivatives Synthesized from 1H-Indazole-3-carboxylic Acid derpharmachemica.com

AmineProduct
BenzylamineN-benzyl-1H-indazole-3-carboxamide
2-(Piperazin-1-yl)benzonitrile2-(4-(1H-indazole-3-carbonyl)piperazin-1-yl)benzonitrile
4-(Piperazin-1-yl)pyrimidine(1H-indazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
2-Amino-1,3,4-thiadiazoleN-(1,3,4-thiadiazol-2-yl)-1H-indazole-3-carboxamide

Exploration of Novel Synthetic Pathways and Reaction Mechanisms

One innovative approach involves the direct conversion of ortho-aminobenzacetamides and ortho-aminobenzacetates to the corresponding 1H-indazole-3-carboxylic acid derivatives through a diazotization reaction. google.com This method is characterized by its operational simplicity, mild conditions, rapid reaction rates, and high yields, offering a concise pathway to the indazole core. google.com Mechanistic studies suggest that the reaction proceeds through the formation of a diazonium salt intermediate. google.com

Another area of exploration is the use of cycloaddition reactions to construct the indazole ring system. For example, the [3+2] cycloaddition of diazo compounds with benzynes provides a direct route to substituted indazoles. orgsyn.org Understanding the mechanisms of these reactions is crucial for optimizing conditions and controlling regioselectivity. For instance, in the reaction of diazo compounds with benzynes, the acyl migration step is believed to proceed through a dissociation-ion pair intermediate-recombination process. orgsyn.org

The continual investigation into new synthetic methodologies and the elucidation of the underlying reaction mechanisms are essential for expanding the synthetic utility of the this compound scaffold and facilitating the discovery of new chemical entities with potential therapeutic applications.

Structure Activity Relationship Sar Studies of 4 Bromo 1h Indazole 3 Carboxylic Acid Derivatives

Impact of Bromine Substitution at the 4-Position on Biological Activity

The introduction of a bromine atom at the C4 position of the indazole ring has been shown to be a critical determinant of biological activity in several studies. For instance, a series of novel 4-bromo-1H-indazole derivatives were designed and synthesized as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial bacterial cell division protein. nih.gov The results from this research indicated that these compounds displayed notable antibacterial activity, particularly against certain Gram-positive bacteria. nih.gov

Specifically, compounds 12 and 18 from this series demonstrated significantly more potent activity against penicillin-resistant Staphylococcus aureus than the reference compound, 3-methoxybenzamide (B147233) (3-MBA). nih.gov Furthermore, compound 9 was found to be highly active against penicillin-susceptible Streptococcus pyogenes. nih.gov These findings underscore the favorable influence of the 4-bromo substituent on the antibacterial efficacy of these indazole derivatives.

In another study, the introduction of a bromine atom at the C4 position of the indazole ring yielded a compound that was a potent inhibitor of neuronal nitric oxide synthase (nNOS). austinpublishinggroup.com This highlights the versatility of the 4-bromo substitution in targeting different biological systems. The electron-withdrawing nature and steric bulk of the bromine atom at this position can significantly influence the binding affinity of the molecule to its target protein, thereby modulating its biological response.

Role of the Carboxylic Acid Group in Ligand-Target Interactions

The carboxylic acid group at the 3-position of the indazole ring is a key functional group that plays a pivotal role in the interaction of these derivatives with their biological targets. Carboxylic acids are known to participate in strong electrostatic interactions and hydrogen bonding, which are crucial for molecular recognition at the active site of enzymes and receptors. bloomtechz.com

In the context of indazole derivatives, the carboxylic acid moiety can act as a hydrogen bond donor and acceptor, as well as a-metal chelator in some instances. The conversion of the carboxylic acid to its corresponding methyl ester, for example, alters the molecule's solubility and reactivity, which in turn can affect its biological activity. bloomtechz.com Hydrolysis of the ester back to the carboxylic acid can be a key step in creating a library of derivatives for structure-activity relationship studies. bloomtechz.com

Furthermore, the transformation of the carboxylic acid into a carboxamide is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. researchgate.net Studies on indazole-3-carboxamides have revealed that the orientation of the amide bond is critical for activity. For example, in a series of indazole-3-carboxamides designed as calcium-release activated calcium (CRAC) channel blockers, the -CO-NH-Ar amide linker was found to be essential for inhibitory activity, whereas the reverse amide isomer was inactive. nih.gov This underscores the specific and crucial role of the functional group at the C3 position in directing ligand-target interactions.

Influence of N-Substitution (N1, N2) on Bioactivity and Selectivity

The indazole ring possesses two nitrogen atoms, N1 and N2, which can be substituted, leading to two different regioisomers with potentially distinct biological profiles. The regioselectivity of N-alkylation is influenced by the nature of the substituents on the indazole ring and the reaction conditions. nih.gov Generally, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov

The position of the substituent on the indazole nitrogen can have a profound impact on the bioactivity and selectivity of the resulting derivatives. For instance, in a series of indazole-based compounds evaluated for antispermatogenic activity, the presence of a substituted benzyl (B1604629) group at the N1 position was found to be essential for the desired biological effect. austinpublishinggroup.com Conversely, the corresponding 2-benzyl isomer showed no activity. austinpublishinggroup.com

The differential biological activities of N1 and N2 isomers can be attributed to the different spatial arrangement of the substituents, which affects how the molecule fits into the binding pocket of its target. In some cases, N1-substituted indazoles are thermodynamically favored, while N2-isomers can be kinetically favored products. nih.gov The ability to selectively synthesize either the N1 or N2 isomer is therefore of great importance in medicinal chemistry to explore the full pharmacological potential of indazole derivatives. researchgate.net

Table 1: Comparison of Biological Activity of N1 vs. N2 Substituted Indazole Derivatives

Compound SeriesTarget/ActivityN1-Substituted Derivative ActivityN2-Substituted Derivative ActivityReference
Indazol-3-carboxylic acid derivativesAntispermatogenicActive (with substituted benzyl groups)Inactive austinpublishinggroup.com
Indazole-5-carboxamide derivativeshMAO-B InhibitionBinding interactions observed via N1 nitrogenBinding interactions observed via N2 nitrogen nih.gov

SAR of Variously Substituted Aromatic and Heteroaromatic Rings

The biological activity of 4-bromo-1H-indazole-3-carboxylic acid derivatives can be further modulated by the introduction of various substituted aromatic and heteroaromatic rings. These modifications can influence the compound's electronic properties, lipophilicity, and steric profile, all of which are critical for optimal interaction with the biological target.

In the development of anti-cancer agents, for example, a series of indazole derivatives were synthesized with a hydrophobic group based on substituted phenyl at the C3 position and a hydrophilic group at the C6 position. rsc.org The nature of these substituents had a significant impact on the antiproliferative activity of the compounds. For instance, a pyridyl analogue (2f) showed improved activity against several cancer cell lines compared to its phenyl counterpart (2a). rsc.org This suggests that the presence of the nitrogen atom in the pyridine (B92270) ring may be involved in key interactions with the target protein.

Computational Approaches in SAR Analysis

Computational methods are invaluable tools in modern drug discovery, providing insights into the molecular basis of ligand-target interactions and guiding the design of more potent and selective compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method has been widely applied to understand the SAR of indazole derivatives. For example, docking studies of 5-bromoindole-2-carboxylic acid hydrazone derivatives, which share structural similarities with the indazole core, revealed key interactions with the VEGFR tyrosine kinase domain. d-nb.info These studies showed that the 5-bromo-1H-indole-2-carbohydrazide moiety could form multiple pi-alkyl interactions and a hydrogen bond with specific amino acid residues in the active site. d-nb.info

In another study on novel indazole derivatives, molecular docking was used to assess their binding energy with a renal cancer-related protein. nih.gov The analysis identified derivatives with the highest binding energies, suggesting they are promising candidates for further development. nih.gov These computational predictions provide a rational basis for the observed biological activities and can guide the synthesis of new analogues with improved binding affinities.

Table 2: Examples of Molecular Docking Studies on Indazole Derivatives

Compound SeriesTarget ProteinKey Findings from DockingReference
5-Bromoindole-2-carboxylic acid hydrazonesVEGFR Tyrosine KinaseIdentified pi-alkyl interactions and hydrogen bonds with active site residues. d-nb.info
3-Carboxamide indazolesRenal cancer-related protein (PDB: 6FEW)Identified derivatives with the highest binding energies. nih.gov
Indazole analogs based on arylboranesPDB ID: 2ZCSCompounds 3j and 3c showed the highest binding energies with key amino acid residues. researchgate.net

Pharmacophore modeling is another computational approach that defines the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A pharmacophore model can be used to screen virtual libraries for new compounds with the potential to be active against a specific target.

For indazole derivatives, pharmacophore mapping has been used to identify key features for their inhibitory activity. In a study on indazole derivatives as HIF-1α inhibitors, a five-point pharmacophore hypothesis was generated. nih.govresearchgate.net This model can be used in conjunction with 3D-QSAR contour maps to design more potent inhibitors. nih.govresearchgate.net

In another example, a de novo design program was used to identify an indazole-based pharmacophore for the inhibition of fibroblast growth factor receptor (FGFR) kinases. nih.gov This fragment-led approach, aided by docking models, led to the development of a library of indazole-containing compounds with inhibitory activity against FGFRs. nih.gov These studies demonstrate the power of pharmacophore modeling in identifying novel scaffolds and guiding the optimization of lead compounds.

Biological Activity and Therapeutic Potential of 4 Bromo 1h Indazole 3 Carboxylic Acid Derivatives

Anticancer Research

Derivatives based on the 4-bromo-1H-indazole-3-carboxylic acid structure have emerged as a promising area of anticancer research. nih.gov These compounds exert their effects through various mechanisms, including the inhibition of critical enzyme pathways, modulation of cellular signaling, and direct influence on cancer cell proliferation and survival.

Inhibition of Kinase Pathways (e.g., FGFR, Akt, Bcr-Abl, GSK-3, ULK1)

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Derivatives of indazole have shown inhibitory activity against several key kinases implicated in tumor growth and survival.

FGFR (Fibroblast Growth Factor Receptor): The FGFR signaling pathway plays a crucial role in tumor proliferation, angiogenesis, and migration. nih.gov Aberrations in this pathway are linked to various malignancies, making FGFR a key therapeutic target. nih.gov While direct inhibition studies on this compound derivatives are specific, the broader class of indazole derivatives is actively being explored for FGFR inhibition. nih.gov

Akt (Protein Kinase B): The PI3K/Akt pathway is a major downstream signaling cascade of FGFR activation. nih.gov Activation of Akt can mediate acquired resistance to FGFR inhibitors. nih.gov Notably, some indazole derivatives have been identified as potential inhibitors of Akt, suggesting a mechanism to overcome resistance. researchgate.net

Bcr-Abl: The Bcr-Abl fusion protein is the causative agent in chronic myeloid leukemia (CML). mdpi.commdpi.com While first-generation inhibitors like imatinib (B729) are effective, resistance, particularly due to the T315I "gatekeeper" mutation, remains a challenge. mdpi.comnih.govresearchgate.net Research into 3-aminoindazole derivatives has led to the discovery of potent pan-Bcr-Abl inhibitors that are active against both the wild-type and the T315I mutant forms of the kinase. mdpi.commdpi.com One such derivative, AKE-72, demonstrated IC₅₀ values of < 0.5 nM against wild-type Bcr-Abl and 9 nM against the Bcr-Abl T315I mutant. mdpi.commdpi.com

GSK-3 (Glycogen Synthase Kinase-3): GSK-3 is a protein kinase implicated in various cellular processes and is considered a therapeutic target in several diseases, including mood disorders and some cancers. nih.gov The indazole scaffold is a known chemotype for GSK-3 inhibitors. nih.govresearchgate.net

ULK1 (Unc-51-like Autophagy Activating Kinase 1): ULK1 is a key initiator of autophagy, a cellular process that can promote cancer cell survival under stress. mdpi.comnih.gov Inhibiting ULK1 is therefore a viable anticancer strategy. mdpi.comnih.gov An in-silico screening and optimization study identified indazole-derived compounds as ULK1 inhibitors. mdpi.commdpi.com Structure-activity relationship (SAR) studies showed that substitution at the 4-position of the indazole ring influenced activity; a 4-bromo substituted derivative (compound 2d) showed an IC₅₀ of 0.416 µM against ULK1. mdpi.com

Table 1: ULK1 Inhibition by Indazole Derivatives

Compound R1 Group IC₅₀ ULK1 (µM)
2a benzamide 0.242
2d 4-bromophenyl 0.416
2e 2-methoxyphenyl 0.110
2h methyl-3-benzoate 0.183
2k 5-isoquinoline 0.040

This table is adapted from research on indazole-derived ULK1 inhibitors, showing the potency of various substitutions. mdpi.com

Modulation of Cell Signaling Pathways and Gene Expression

Beyond direct kinase inhibition, indazole derivatives can influence downstream signaling pathways and alter the expression of genes critical for cancer progression. Bromodomain-containing Protein 4 (BRD4) is an "epigenetic reader" that promotes the expression of oncogenes like c-Myc, NF-κB, and Bcl-2. mdpi.com A study on 3-methyl-1H-indazole derivatives identified compounds that act as BRD4 inhibitors. mdpi.com The lead compound from this series effectively suppressed the downstream protein c-Myc, demonstrating that indazole derivatives can modulate gene expression by targeting epigenetic regulators. mdpi.com

Effects on Cell Proliferation, Apoptosis, and Cell Cycle Regulation

A critical measure of an anticancer agent's effectiveness is its ability to halt cancer cell growth and induce programmed cell death (apoptosis). Numerous studies have shown that derivatives of indazole and related bromo-heterocyclic compounds possess these capabilities.

For instance, a series of 1H-indazole-3-amine derivatives was evaluated for anticancer activity against several human cancer cell lines. nih.gov One promising compound, 6o, was found to induce apoptosis in K562 chronic myeloid leukemia cells in a dose-dependent manner. nih.gov This compound was also confirmed to affect the cell cycle, possibly through the inhibition of Bcl2 family members. nih.gov Similarly, other research has shown that novel benzimidazole-based derivatives can effectively suppress cell cycle progression and trigger apoptosis in various cancer cell lines. Furthermore, a quinazoline-carboxylic acid derivative containing a bromophenyl group was shown to arrest the cell cycle at the G1 phase and induce apoptosis in MCF-7 breast cancer cells.

Antiangiogenic Activity

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. mdpi.com Inhibiting this process is a key strategy in cancer therapy. A study investigating a carbothioamide derivative, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, revealed significant anti-angiogenic properties. mdpi.commdpi.com Using a rat aorta angiogenesis assay, the compound demonstrated a dose-dependent inhibition of blood vessel growth, with an IC₅₀ concentration of 56.9 µg/mL. mdpi.commdpi.com This anti-angiogenic effect is believed to be linked to its anti-proliferative activity against Human Umbilical Vein Endothelial Cells (HUVECs), which had an IC₅₀ of 76.3 µg/mL. mdpi.commdpi.com

Antimicrobial and Antibacterial Investigations

In addition to their anticancer properties, derivatives of this compound have been explored for their potential to combat bacterial infections. The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action.

Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria

Gram-positive and Gram-negative bacteria differ fundamentally in their cell wall structure, which often results in different susceptibilities to antibiotics. nih.gov A series of novel 4-bromo-1H-indazole derivatives were designed and synthesized as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein involved in bacterial cell division. mdpi.com

These compounds were tested against a variety of Gram-positive and Gram-negative bacteria. The series showed notable activity against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. mdpi.com Specifically, compound 9 exhibited the best activity against S. pyogenes with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL. mdpi.com Against penicillin-resistant Staphylococcus aureus, compounds 12 and 18 were found to be 256 times more potent than the reference compound 3-methoxybenzamide (B147233) (3-MBA). mdpi.com While the activity against the tested Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) was more moderate, some of the synthesized compounds did display inhibition of cell division. mdpi.com

Table 2: Antibacterial Activity of Selected 4-Bromo-1H-Indazole Derivatives (MIC, µg/mL)

Compound S. aureus (Penicillin-Resistant) S. aureus ATCC29213 S. pyogenes PS
9 >256 64 4
12 1 32 16
18 1 4 8
3-MBA 256 256 128

| Ciprofloxacin (B1669076) | 0.25 | 1 | 1 |

This table is adapted from a study on 4-bromo-1H-indazole derivatives as FtsZ inhibitors. mdpi.com

Mechanism of Action as FtsZ Inhibitors

A key area of investigation for this compound derivatives is their activity as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ). nih.gov FtsZ is a crucial protein in prokaryotic cell division, analogous to tubulin in eukaryotes. nih.gov It polymerizes at the future division site to form a dynamic structure known as the Z-ring, which acts as a scaffold for the recruitment of other proteins that constitute the divisome. nih.gov The proper function of the Z-ring is indispensable for bacterial cytokinesis. nih.gov

The mechanism of action for inhibitors targeting FtsZ involves disrupting the formation or function of this Z-ring. nih.gov This interference with the cell division machinery leads to characteristic morphological changes in the bacteria, such as filamentation (in rod-shaped bacteria) or cell enlargement (in spherical bacteria), ultimately preventing proliferation. nih.govmdpi.com

A series of novel 4-bromo-1H-indazole derivatives have been designed and synthesized to function as FtsZ inhibitors. nih.gov In vitro antibacterial assays revealed that these compounds exhibit notable activity, particularly against Gram-positive bacteria. nih.gov For instance, certain derivatives showed significantly more potent activity against penicillin-resistant Staphylococcus aureus than the reference FtsZ inhibitor, 3-methoxybenzamide (3-MBA). nih.gov Some synthesized compounds also demonstrated moderate inhibition of cell division against S. aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov

Antibacterial Activity of Selected 4-Bromo-1H-Indazole Derivatives as FtsZ Inhibitors nih.gov
CompoundTarget OrganismActivity Highlight
Compound 9S. pyogenes PSShowed the best activity (4 µg/mL), being 32-fold more active than 3-MBA and 2-fold more active than ciprofloxacin.
Compound 12Penicillin-resistant S. aureusExhibited 256-fold more potent activity than 3-MBA.
Compound 18Penicillin-resistant S. aureusExhibited 256-fold more potent activity than 3-MBA.
Compound 18S. aureus ATCC29213Showed 64-fold better activity than 3-MBA.

Antifungal Activity

The indazole skeleton is a component of various compounds known to possess antifungal properties. researchgate.net Research into derivatives of bromo-indazole has identified promising candidates for antifungal agents. One notable example is N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide, a complex derivative that demonstrated higher antifungal activity against seven different phytopathogenic fungi than the commercial fungicide boscalid (B143098). researchgate.netnih.govnih.gov

The mechanism for this activity was investigated through molecular docking studies, which suggested that the compound inhibits the enzyme succinate (B1194679) dehydrogenase (SDH). researchgate.netnih.govnih.gov SDH, also known as complex II in the mitochondrial respiratory chain, is a crucial enzyme for fungal respiration, and its inhibition is a common mechanism for amide-based fungicides. nih.gov The docking analysis indicated that the carbonyl oxygen atom of the derivative could form hydrogen bonds with key amino acid residues (TYR58 and TRP173) within the binding site of SDH. researchgate.netnih.govnih.gov Other indazole derivatives have also shown activity against clinically relevant fungi such as Candida albicans and Candida glabrata. mdpi.com

Antifungal Profile of a Bromo-Indazole Derivative researchgate.netnih.govnih.gov
DerivativeActivityProposed Mechanism of ActionTarget Enzyme
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamideExhibited higher activity than boscalid against seven phytopathogenic fungi.Inhibition of mitochondrial respiration.Succinate Dehydrogenase (SDH)

Anti-inflammatory Research

The indazole nucleus is recognized as a privileged scaffold in compounds developed for anti-inflammatory activity. nih.govresearchgate.net Derivatives of indazole have been investigated for their ability to modulate inflammatory pathways, suggesting their potential utility in treating inflammatory conditions. nih.gov

Interaction with Enzymes and Proteins in Inflammatory Pathways

The anti-inflammatory effects of indazole derivatives are believed to stem from their interaction with key enzymes and proteins that mediate the inflammatory response. nih.gov The arachidonic acid cascade is a primary target, involving enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov Compounds containing scaffolds similar to indazole, such as pyrazolyl thiazolones, have been shown to exert their anti-inflammatory effects through the inhibition of both COX-2 and 15-LOX. nih.gov Furthermore, other related heterocyclic compounds have been found to target p38 MAP kinase, a critical protein involved in the signaling pathways that lead to the production of inflammatory cytokines. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition

The cyclooxygenase (COX) enzymes are central to the inflammatory process, responsible for converting arachidonic acid into prostaglandins. mdpi.com There are two main isoforms, COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is an inducible enzyme that is upregulated at sites of inflammation. nih.govnih.gov Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov

The anti-inflammatory activity of indazole derivatives has been linked to the inhibition of COX-2. nih.gov Many heterocyclic compounds, including those with pyrazole (B372694) and indolizine (B1195054) cores, have been designed and proven to be potent and selective COX-2 inhibitors. nih.govnih.gov Molecular docking studies suggest that these compounds bind within the active site of the COX-2 enzyme, often forming key interactions with amino acid residues like Arg120 and Ser530, thereby blocking its catalytic activity. nih.govnih.gov

Other Pharmacological Activities

The versatile structure of the indazole core has allowed for the development of derivatives with a wide spectrum of pharmacological activities beyond antimicrobial and anti-inflammatory effects. Various studies have identified the potential of indazole-based compounds in several other therapeutic areas. These activities include:

Anticancer/Anti-proliferative Activity nih.govresearchgate.net

Antiviral (e.g., HIV protease inhibition) researchgate.net

Antidiabetic researchgate.net

Anticonvulsant researchgate.net

Antioxidant researchgate.net

Cardiovascular (e.g., anti-hypertensive) nih.gov

Central Nervous System (e.g., anti-psychotic) nih.gov

Enzyme Inhibition (e.g., protein kinase C, alkaline phosphatase, NO synthase) researchgate.netresearchgate.netmdpi.com

Enzyme Inhibition (e.g., IDO1, AMPK)

Derivatives of bromo-indazole have shown significant potential as inhibitors of key metabolic and signaling enzymes, including Indoleamine 2,3-dioxygenase 1 (IDO1) and AMP-activated protein kinase (AMPK).

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

IDO1 is a critical immunoregulatory enzyme that is overexpressed in many cancers, contributing to an immunosuppressive tumor microenvironment. nih.gov Consequently, it has emerged as a significant target for cancer immunotherapy. rsc.org Research into indazole-based compounds has identified potent IDO1 inhibitors. A series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated for their ability to inhibit both IDO1 and the related enzyme tryptophan 2,3-dioxygenase (TDO). nih.gov One compound from this series demonstrated significant IDO1 inhibitory potency in both enzymatic and cellular assays. nih.gov

In a separate study, researchers designed and synthesized novel 1,3-dimethyl-6-amino indazole derivatives as IDO1 inhibitors. Within this series, a bromo-substituted compound, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, was found to markedly suppress IDO1 expression in a concentration-dependent manner. researchgate.net These findings highlight that the bromo-indazole scaffold is a promising template for the development of novel IDO1 inhibitors for cancer immunotherapy. nih.govresearchgate.net

Table 1: IDO1 Inhibition by Bromo-Indazole Derivatives

Compound Target Activity Reference
4,6-substituted-1H-indazole derivative (Compound 35) IDO1 (enzymatic) IC₅₀ = 0.74 µM nih.gov
4,6-substituted-1H-indazole derivative (Compound 35) IDO1 (HeLa cells) IC₅₀ = 1.37 µM nih.gov
N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine IDO1 Expression Remarkable suppression researchgate.net

AMP-activated Protein Kinase (AMPK) Activation

AMPK acts as a central energy sensor and is a key regulator of metabolic pathways, making it an attractive therapeutic target for metabolic disorders. nih.govnih.gov A patent application has described a series of substituted indazole propionic acid derivatives as potent activators of AMPK. google.com The synthesis routes outlined in the patent include methods starting from 4-bromo substituted precursors, indicating that bromo-indazole derivatives can serve as foundational structures for developing novel AMPK activators. google.com While this research does not focus specifically on the 3-carboxylic acid parent compound, it establishes the compatibility of the bromo-indazole core with the development of molecules targeting this crucial metabolic kinase. google.com

Receptor Modulation (e.g., 5-HT3 receptors)

The 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for antiemetic drugs used to manage nausea and vomiting, particularly following chemotherapy. nih.govdrugs.com The indazole structure is a recognized pharmacophore for 5-HT3 receptor antagonism. amegroups.org

A seminal study detailed the development of indazole and indolizine-3-carboxylic acid derivatives as potent 5-HT3 receptor antagonists. nih.gov By modifying the aromatic nucleus of earlier compounds, researchers identified a series of indazoles (compounds 6a-h) that acted as powerful antagonists at the 5-HT3 receptor. One of the most potent and selective compounds identified from this work was an indazole derivative known as BRL 43694 (Granisetron), which has since become a widely used antiemetic drug. nih.govwikipedia.org This research firmly established indazole-3-carboxylic acid derivatives as a premier class of 5-HT3 receptor modulators. nih.gov

Antihypertensive Activity

The indazole scaffold has been incorporated into molecules designed to treat hypertension. nih.gov Reviews of the biological activities of indazole analogues have noted their potential as antihypertensive agents, among other therapeutic effects. arabjchem.orgresearchgate.net While specific studies focusing solely on this compound derivatives for antihypertensive activity are not prominent in the literature, the broader class of indazole-containing compounds has shown promise. For instance, a study on new isoxazole (B147169) derivatives, a different heterocyclic system, identified a 3-bromo-5-isoxazolecarbonyl derivative that exhibited antihypertensive action comparable to the standard drug prazosin (B1663645) in spontaneously hypertensive rats. nih.gov This suggests that the inclusion of a bromine atom on a heterocyclic core can be a viable strategy in the design of antihypertensive agents.

Antiviral Agents

The emergence of novel viral pathogens has accelerated the search for new antiviral therapeutics. The indazole nucleus has recently been explored as a scaffold for developing agents against coronaviruses. A 2024 study reported the synthesis and evaluation of N-arylindazole-3-carboxamide derivatives, which demonstrated potent inhibitory activity against SARS-CoV-2. nih.gov The lead compound from this series, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide, exhibited a potent inhibitory effect with an EC₅₀ of 0.69 µM and favorable in vitro pharmacokinetic profiles. nih.gov

Further research has investigated other indazole-based structures for antiviral applications. Thiazolyl-indazole derivatives have been evaluated as potential inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. researchgate.net Additionally, derivatives of pyrrolo[2,3-e]indazole were identified as dual inhibitors of influenza A virus and pneumococcal neuraminidases, suggesting a potential strategy for treating influenza infections that can be complicated by secondary bacterial infections. rsc.org These studies collectively underscore the versatility of the indazole core, including its halogenated forms, as a template for the development of novel antiviral agents. nih.govresearchgate.netrsc.org

Table 2: Antiviral Activity of Indazole-3-Carboxamide Derivatives

Compound Target Virus Activity Reference
5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide (4a) SARS-CoV-2 EC₅₀ = 0.69 µM nih.gov

Immunomodulatory Effects

Beyond the specific inhibition of the IDO1 immune checkpoint, indazole derivatives have demonstrated broader immunomodulatory and anti-inflammatory activities. Inflammation is a key process driven by the immune system, involving the production of mediators like cytokines and free radicals. mdpi.com

A study investigating the anti-inflammatory potential of indazole and its derivatives found that they could inhibit the production of key pro-inflammatory cytokines. nih.gov Specifically, the compounds showed a concentration-dependent inhibition of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). The inhibition of these cytokines is a critical mechanism for controlling inflammatory responses. The study concluded that the anti-inflammatory effects of the tested indazoles may be attributed to the inhibition of cyclooxygenase-2 (COX-2), cytokines, and free radicals, confirming their potential as immunomodulatory agents. nih.gov

Table 3: Anti-inflammatory Activity of Indazole Derivatives

Compound Target Activity Reference
Indazole TNF-α Inhibition IC₅₀ = 220.11 µM nih.gov
5-aminoindazole TNF-α Inhibition IC₅₀ = 230.19 µM nih.gov
6-nitroindazole IL-1β Inhibition IC₅₀ = 100.75 µM nih.gov

Antispermatogenic Activity

Indazole-3-carboxylic acid derivatives have been a focal point in the search for non-hormonal male contraceptives. A class of 1-halobenzyl-1H-indazole-3-carboxylic acids was identified as potent antispermatogenic agents. acs.org These compounds were found to cause disorganization of the seminiferous tubules, leading to the loss of spermatocytes and spermatids. scilit.com

Subsequent research led to the development of gamendazole, a potent indazole carboxylic acid derivative that blocks spermatogenesis and induces infertility in male rats after a single oral dose. nih.gov Studies suggest that gamendazole's primary target is the Sertoli cells within the testes, as evidenced by its ability to inhibit the production of inhibin B in vitro at sub-nanomolar concentrations. nih.gov The embryotoxicity of these antispermatogenic 3-indazole-carboxylic acids has also been evaluated, providing further insight into their biological effects. nih.gov This body of work highlights the significant potential of indazole carboxylic acid derivatives in the development of male contraceptive agents. acs.orgnih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, TD-DFT)

No specific studies detailing DFT or Time-Dependent DFT calculations for 4-bromo-1H-indazole-3-carboxylic acid were found. While this methodology is commonly applied to indazole derivatives to understand their structure and electronic properties, the data for this particular molecule has not been published.

Molecular Dynamics (MD) Simulations

No studies utilizing Molecular Dynamics (MD) simulations to investigate the behavior of this compound in various environments (e.g., in solution or interacting with biological macromolecules or surfaces) were identified.

Corrosion Inhibition Studies

Theoretical studies investigating the potential of this compound as a corrosion inhibitor, including analysis of its adsorption on metal surfaces through computational methods, have not been reported. While other indazole compounds have been studied for this purpose, specific data for the title compound is absent.

Spectroscopic Simulations and Correlation with Experimental Data (FT-IR, UV, NMR)

There are no available studies that present simulated FT-IR, UV-Vis, or NMR spectra of this compound and compare them with experimental data to validate the computational models.

Analytical and Spectroscopic Characterization Methods in Research

Chromatographic Techniques (HPLC, LC-MS)

Chromatographic methods are essential for the separation, identification, and quantification of 4-bromo-1H-indazole-3-carboxylic acid from reaction mixtures, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique used for this purpose. Due to the polarity of the carboxylic acid group, reverse-phase (RP) HPLC is commonly employed. The method typically involves a stationary phase, such as a C18 column, and a mobile phase consisting of an aqueous component with an organic modifier like acetonitrile (B52724) or methanol. nih.gov To ensure the carboxylic acid is in its neutral, protonated form for better retention, an acid, such as formic acid, is often added to the mobile phase. This is particularly important for methods intended to be compatible with mass spectrometry detection. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it a powerful tool for both qualitative and quantitative analysis. nih.gov For carboxylic acids, which can be challenging to retain on traditional reverse-phase columns and may ionize poorly, derivatization techniques can be employed to enhance detection sensitivity. nih.govnih.gov For instance, coupling the carboxylic acid with a reagent that improves ionization efficiency in positive electrospray ionization (ESI) mode can significantly lower the limits of detection. nih.gov The presence of the bromine atom in this compound provides a distinct isotopic pattern in the mass spectrum, which greatly aids in its unambiguous identification in complex matrices. nih.gov

Table 1: Typical Chromatographic Methods for Indazole Carboxylic Acids This table is generated based on common methodologies for related compounds and may not represent specific experimental data for this compound.

Technique Stationary Phase Mobile Phase Detection Purpose
HPLC Reverse-Phase C18 Water/Acetonitrile with 0.1% Formic Acid UV (e.g., 254 nm) Purity assessment, Quantification
LC-MS Reverse-Phase C18 Water/Methanol with 0.1% Formic Acid ESI-MS Identification, Metabolite studies, Trace analysis

Spectroscopic Techniques

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and atomic connectivity of this compound.

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds.

¹H NMR (Proton NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the N-H proton of the indazole, and the O-H proton of the carboxylic acid. The aromatic protons would appear as multiplets in the downfield region (typically 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns determined by the substitution on the benzene (B151609) ring. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift (often >12 ppm), while the indazole N-H proton would also appear as a broad singlet.

¹³C NMR (Carbon NMR) spectroscopy provides information about the different carbon environments in the molecule. The spectrum for this compound would show distinct signals for each of the eight carbon atoms. The carbonyl carbon of the carboxylic acid would be found in the highly deshielded region of the spectrum (typically 160-180 ppm). The aromatic and indazole ring carbons would appear in the approximate range of 110-150 ppm. The carbon atom attached to the bromine (C4) would be influenced by the halogen's electronegativity and heavy atom effect.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound This table presents expected chemical shift (δ) ranges based on typical values for the functional groups and aromatic systems present.

Nucleus Functional Group Predicted Chemical Shift (δ, ppm) Multiplicity
¹H Carboxylic Acid (-COOH) > 12 Broad Singlet
Indazole (-NH) 10 - 14 Broad Singlet
Aromatic (C5-H, C6-H, C7-H) 7.0 - 8.5 Multiplets (Doublets, Triplets)
¹³C Carbonyl (-C OOH) 160 - 180 Singlet
Aromatic/Indazole (C3, C3a, C4, C5, C6, C7, C7a) 110 - 150 Singlets

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. chemsrc.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for polar molecules like carboxylic acids. In negative ion mode, it would typically show a prominent peak for the deprotonated molecule [M-H]⁻. The presence of bromine is a key diagnostic feature, as it results in a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by two mass units. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula. The exact mass of this compound (C₈H₅BrN₂O₂) is 239.953430 amu. chemsrc.com HRMS can confirm this composition, distinguishing it from other molecules with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) is generally less suitable for non-volatile, polar compounds like carboxylic acids unless they are first converted to more volatile derivatives (e.g., methyl esters). researchgate.netdiva-portal.org

HPLC-Quadrupole Time-of-Flight (HPLC-QTOF-MS/MS) is an advanced technique that couples HPLC with high-resolution tandem mass spectrometry. It allows for the separation of the compound from a mixture, followed by accurate mass measurement and fragmentation analysis (MS/MS) to further confirm the structure. researchgate.net The fragmentation of indazole-3-carboxamides, a related class of compounds, often involves characteristic cleavages of the side chains. researchgate.net For the carboxylic acid, prominent fragments would be expected from the loss of water (H₂O), hydroxyl radical (•OH), and the carboxyl group (•COOH). libretexts.org

Table 3: Key Mass Spectrometry Data for this compound

Parameter Value Technique Significance
Molecular Formula C₈H₅BrN₂O₂ - Elemental composition
Molecular Weight 241.04 g/mol MS Nominal mass of the molecule
Exact Mass 239.953430 amu HRMS Confirms elemental formula
Expected [M-H]⁻ ion ~240/242 m/z ESI-MS (-) Deprotonated molecule with Br isotope pattern
Expected Fragments [M-H-H₂O]⁻, [M-H-COOH]⁻ MS/MS Structural elucidation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. echemi.com The IR spectrum of this compound is expected to show several characteristic absorption bands. vscht.cz The most prominent feature for a carboxylic acid is the extremely broad O-H stretching vibration, which typically appears in the 3300-2500 cm⁻¹ region due to strong hydrogen bonding. libretexts.org The C=O stretch of the carbonyl group will give a strong, sharp absorption band around 1725-1700 cm⁻¹. echemi.com Other significant peaks include the C-O stretch and O-H bend of the carboxylic acid, as well as aromatic C-H and C=C stretching vibrations from the indazole ring. libretexts.orgspectroscopyonline.com

Table 4: Characteristic Infrared Absorption Bands for this compound This table presents expected absorption frequencies based on typical values for the functional groups present.

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Intensity
O-H Stretch Carboxylic Acid 3300 - 2500 Strong, Very Broad
C-H Stretch Aromatic Ring 3100 - 3000 Medium
C=O Stretch Carbonyl (Carboxylic Acid) 1725 - 1700 Strong, Sharp
C=C Stretch Aromatic Ring 1600 - 1450 Medium to Weak
O-H Bend Carboxylic Acid 1440 - 1395 Medium
C-O Stretch Carboxylic Acid 1320 - 1210 Strong
O-H Bend (out-of-plane) Carboxylic Acid 950 - 910 Medium, Broad

Raman spectroscopy is a complementary vibrational spectroscopy technique to IR. While IR spectroscopy measures absorption, Raman measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds. For this compound, Raman spectroscopy could provide information on the vibrations of the aromatic ring system and the C-Br bond. While specific experimental data for this compound is not widely reported, the technique is valuable for studying molecular structures, particularly in aqueous solutions where IR can be limited by water absorption. rsc.org

Future Directions and Research Opportunities

Development of Novel 4-Bromo-1H-Indazole-3-carboxylic Acid Derivatives with Enhanced Efficacy and Selectivity

A primary focus of future research will be the rational design and synthesis of new derivatives of this compound. The goal is to create analogues with superior potency, improved selectivity, and more favorable pharmacokinetic profiles. Building on existing research, which has identified derivatives with antibacterial activity, this endeavor will involve modifying the core structure to optimize interactions with biological targets. nih.govnih.gov

One promising strategy involves targeting the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. A study by Ma et al. demonstrated that certain 4-bromo-1H-indazole derivatives act as FtsZ inhibitors. nih.govnih.gov For instance, specific synthesized compounds showed significantly greater activity against penicillin-resistant Staphylococcus aureus than the baseline inhibitor 3-methoxybenzamide (B147233) (3-MBA). nih.gov Another compound exhibited potent activity against Streptococcus pyogenes, proving more active than established antibacterial agents like ciprofloxacin (B1669076) in this specific context. nih.gov

Future efforts will likely focus on structure-activity relationship (SAR) studies to systematically explore how different substituents on the indazole ring and modifications to the carboxylic acid group affect biological activity. The objective is to enhance binding affinity and specificity for targets like FtsZ, while minimizing off-target effects. The synthesis of diverse libraries of amides, esters, and other functionalized derivatives will be crucial for identifying lead compounds with enhanced therapeutic potential. derpharmachemica.com

Table 1: Antibacterial Activity of Selected this compound Derivatives

Compound Target Organism Activity Metric (MIC) Comparison
Derivative 9 S. pyogenes PS 4 µg/mL More active than ciprofloxacin nih.gov
Derivative 18 S. aureus ATCC29213 - 64-fold better than 3-MBA nih.gov
Derivative 12 Penicillin-resistant S. aureus - 256-fold more potent than 3-MBA nih.gov

Data sourced from Ma et al. (2015). nih.gov

In-depth Mechanistic Studies of Biological Activities

While initial studies have identified promising biological activities, a deeper understanding of the underlying molecular mechanisms is essential for further development. Future research must focus on elucidating how these compounds exert their effects at a cellular and molecular level. For derivatives showing antibacterial properties, detailed enzymatic and cellular assays are needed to confirm and characterize their interaction with targets like FtsZ. nih.gov

Beyond antibacterial action, the broader indazole class of compounds is known to interact with a wide array of biological targets, including protein kinases, the estrogen receptor, and serotonin (B10506) receptors. researchgate.net Mechanistic studies should therefore investigate whether derivatives of this compound can modulate these or other pathways. Techniques such as X-ray crystallography of ligand-target complexes, computational docking simulations, and various biochemical assays will be instrumental in mapping out the precise binding modes and functional consequences of these interactions. A thorough understanding of the mechanism of action is critical for optimizing drug design and predicting potential therapeutic outcomes. nih.gov

Exploration of New Therapeutic Applications Beyond Current Research Areas

The structural versatility of the indazole scaffold suggests that derivatives of this compound may have therapeutic potential beyond their currently investigated antibacterial effects. nih.gov The broader family of indazole-containing compounds has been explored for a multitude of pharmacological activities, including anti-inflammatory, anticancer, anti-HIV, and antifungal properties. nih.govresearchgate.net

Future research should systematically screen this compound and its derivatives against a diverse range of therapeutic targets. Given that different indazole-based molecules have shown efficacy as tyrosine kinase inhibitors and estrogen receptor degraders, exploring applications in oncology is a logical next step. nih.govresearchgate.net Similarly, investigating their potential as anti-inflammatory agents or as modulators of central nervous system targets could open up entirely new therapeutic avenues. chemimpex.comresearchgate.net This exploration could also extend to agricultural applications, such as the development of novel pesticides or herbicides. chemimpex.com

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Indazole Derivatives

Sustainable and Scalable Synthetic Approaches for Industrial Applications

For any promising therapeutic agent to move from the laboratory to the clinic, the development of a sustainable, cost-effective, and scalable synthesis is paramount. Future research must address the practical challenges of producing this compound and its derivatives on an industrial scale.

Current synthetic methods often rely on multi-step processes that may not be economically viable for large-scale production. chemrxiv.orggoogle.com Research should focus on developing novel synthetic routes that are more efficient, utilize cheaper starting materials, and minimize the generation of hazardous waste. diva-portal.org This includes exploring green chemistry principles, such as the use of environmentally benign solvents and reagents, and improving the atom economy of reactions. rsc.org The development of protocols that avoid cumbersome purification techniques like column chromatography is also a key objective for industrial feasibility. chemrxiv.org Ultimately, a robust and efficient synthesis is the critical link that will enable the translation of promising research findings into tangible therapeutic products.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-bromo-1H-indazole-3-carboxylic acid, and what intermediates are critical for yield improvement?

  • Methodological Answer : The synthesis typically involves bromination of indazole precursors or functionalization of pre-brominated intermediates. For example, intermediates like ethyl 4-bromo-1H-indazole-3-carboxylate (CAS: 1081-04-5) are key, as esterification can stabilize the carboxylic acid group during bromination . Purification via recrystallization or column chromatography is recommended to isolate the product. Reaction conditions (e.g., temperature, brominating agents like NBS or Br₂) should be optimized to minimize side products such as regioisomers (e.g., 5- or 6-bromo derivatives) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can confirm the indazole core and bromine substitution pattern. The carboxylic proton is often absent due to exchange broadening, but ester derivatives (e.g., methyl or ethyl esters) show distinct carbonyl signals .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (theoretical MW: 241.01 g/mol) and bromine isotope patterns .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray analysis resolves bond lengths and angles, as demonstrated for related brominated indazoles .

Q. How can researchers ensure purity (>95%) of this compound for biological assays?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column and a water/acetonitrile gradient. Purity validation should include UV detection at 254 nm and comparison with reference standards. For trace impurities (e.g., de-brominated byproducts), LC-MS is recommended .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during bromination of indazole-3-carboxylic acid derivatives?

  • Methodological Answer : Regioselectivity is influenced by electronic effects. Bromination at the 4-position is favored due to the electron-withdrawing carboxylic acid group, which directs electrophilic substitution. Computational modeling (e.g., DFT calculations) can predict reactive sites. Experimental validation using directing groups (e.g., methyl esters) or Lewis acids (e.g., FeCl₃) may further enhance selectivity .

Q. How can this compound be functionalized for SAR studies in drug discovery?

  • Methodological Answer :

  • Suzuki Coupling : The bromine atom enables cross-coupling with aryl/heteroaryl boronic acids to introduce diverse substituents .
  • Esterification/Amidation : The carboxylic acid can be converted to esters (e.g., methyl ester, SC-35067) or amides for improved cell permeability .
  • Metal-Halogen Exchange : Use Grignard or organozinc reagents to replace bromine with alkyl/aryl groups .

Q. What computational tools are suitable for studying the interactions of this compound with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can predict binding modes to enzymes or receptors. MD simulations (GROMACS) assess stability of ligand-target complexes. QSAR models using descriptors like logP and H-bond donors correlate structural features with activity .

Q. How do contradictory data on brominated indazole solubility and reactivity arise, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from varying experimental conditions (e.g., solvent polarity, temperature). For solubility, use standardized methods like the shake-flask technique. Reactivity conflicts (e.g., competing bromination sites) require controlled studies with isolated intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.